9,12-Dimethylbenz(a)acridine
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Chemical Research
Polycyclic Aromatic Nitrogen Heterocycles (PANHs), also known as aza-polycyclic aromatic hydrocarbons (aza-PAHs), are a class of organic compounds that have garnered substantial interest across diverse scientific fields. beilstein-journals.org These molecules are structurally analogous to polycyclic aromatic hydrocarbons (PAHs), but with one or more carbon atoms in their aromatic rings replaced by nitrogen. researchgate.net This substitution significantly alters the electronic distribution, physicochemical properties, and reactivity of the molecule, leading to a vast range of applications. openmedicinalchemistryjournal.comrsc.org
In materials science, the unique optoelectronic properties of PANHs make them valuable components in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics. beilstein-journals.orgrsc.org The nitrogen atom can fine-tune the electronic and structural characteristics, enhancing functionalities required for advanced materials. rsc.org For instance, certain dihydroacridine derivatives have been investigated as promising deep-blue emitting chromophores for high-definition displays. researchgate.net
In medicinal chemistry, the acridine (B1665455) scaffold, a core component of the benzacridine structure, is featured in numerous compounds with a wide spectrum of biological activities. mostwiedzy.pl Acridine derivatives are known to intercalate into DNA and RNA, a mechanism that has been exploited to design anticancer agents. mostwiedzy.plwikipedia.org The historical use of acridines as antimalarial, antiseptic, and antibacterial agents further underscores their pharmaceutical relevance. soton.ac.ukptfarm.pl The structural diversity of PANHs allows for extensive structure-activity relationship studies, aiming to develop new therapeutic agents with improved efficacy. openmedicinalchemistryjournal.com
From an environmental perspective, PANHs are recognized as widespread environmental pollutants, often formed during the incomplete combustion of organic materials like fossil fuels and biomass. nih.govacs.org They are frequently detected in the atmosphere, water, and soil, where their polarity and structure can lead to greater biological effects than their hydrocarbon counterparts. researchgate.netepa.gov The study of their environmental fate, atmospheric light absorption, and toxicological profiles is crucial for understanding their impact on ecosystems and human health. nih.govmdpi.com
Historical Trajectories and Milestones in Acridine Synthesis and Reactivity Studies
The history of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. wikipedia.orgptfarm.pl Its potential was soon recognized, leading to the development of acridine-based dyes and, significantly, the discovery of its antimicrobial properties in 1917. ptfarm.pl During World War II, the acridine derivative mepacrine became a critical antimalarial drug due to the scarcity of quinine. ptfarm.pl
The advancement of acridine chemistry is marked by the development of key synthetic methodologies that allowed for the creation of a wide array of derivatives. Among the most important milestones are:
The Bernthsen Acridine Synthesis (1884): This reaction involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) using a catalyst like zinc chloride at high temperatures to produce 9-substituted acridines. encyclopedia.pubslideshare.netwikipedia.org This method was fundamental in early explorations of acridine derivatives.
The Ullmann-Jourdan Reaction: This method, and related Ullmann condensations, involves the copper-catalyzed coupling of an aryl amine with an o-halogenated benzoic acid derivative, followed by cyclization to form an acridone (B373769), a precursor that can be reduced to acridine. mostwiedzy.plumn.eduscribd.com This approach remains a widely used strategy for constructing the acridine skeleton. researchgate.net
The Friedländer Synthesis: While more commonly associated with quinolines, variations of this synthesis can be applied to create acridines. For example, treating the salt of anthranilic acid with cyclohex-2-enone can yield 9-methylacridine (B196024). ptfarm.plencyclopedia.pub
The reactivity of the acridine nucleus has also been a subject of extensive study. As an unsaturated nitrogen heterocycle, acridine exhibits a blend of properties. It is weakly basic, with a pKa of 5.1, similar to pyridine (B92270). wikipedia.org The electron-deficient nature of the ring system, particularly at the 9-position, makes it susceptible to nucleophilic attack. pharmaguideline.comnumberanalytics.com Conversely, electrophilic substitution reactions tend to occur at the 2- and 7-positions. pharmaguideline.comslideshare.net The planarity of the acridine ring system is crucial for its ability to act as a DNA intercalator, a key interaction for many of its biological functions. wikipedia.org
Scope and Objectives for In-Depth Chemical Investigations of 9,12-Dimethylbenz(a)acridine
While the benz(a)acridine class of compounds is of significant scientific interest, the extent of research across its various isomers is uneven. Many studies have focused on the parent compound or derivatives with specific substitution patterns relevant to biological activity or material properties. However, specific isomers such as this compound remain comparatively under-researched.
The primary objective of this article is to collate and present the definitive, albeit limited, scientific data available specifically for this compound. By focusing solely on this compound, this investigation aims to provide a clear and accurate summary of its known chemical properties. This focused scope serves to highlight the current knowledge gaps in the scientific literature regarding this particular PANH, thereby underscoring the need for further experimental research to fully characterize its synthesis, reactivity, and potential applications.
Chemical Properties and Data for this compound
The available data for this compound is sparse. Its fundamental identifiers and a key spectroscopic feature are summarized below.
Interactive Data Table: Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | Calculated |
| Molecular Weight | 257.33 g/mol | Calculated |
| CAS Registry Number | 17401-48-8 | epa.gov |
| Longest Wavelength Electronic Absorption Band (λmax) | 383 nm (in ethanol) | optica.org |
Note: This table is interactive. Click on headers to sort or filter data where applicable.
No detailed synthesis or reactivity studies specifically for this compound are readily available in the reviewed literature. The electronic absorption data originates from a 1955 study on the spectra of various polynuclear heterocyclic aromatics. optica.org Further research would be required to elucidate other properties such as its melting point, boiling point, and full spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry).
Structure
3D Structure
Properties
CAS No. |
17401-48-8 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
9,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-9-15-13(2)19-16-6-4-3-5-14(16)8-10-17(19)20-18(15)11-12/h3-11H,1-2H3 |
InChI Key |
UKQKDSAGXZSDEM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=C(C(=C2C=C1)C)C4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC2=NC3=C(C(=C2C=C1)C)C4=CC=CC=C4C=C3 |
Other CAS No. |
17401-48-8 |
Synonyms |
9,12-dimethylbenz(a)acridine dimethyl-9,12-benz(a)acridine |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 9,12 Dimethylbenz a Acridine
Electrophilic Aromatic Substitution Reactions of the Acridine (B1665455) Core
The acridine ring system, the core of 9,12-dimethylbenz(a)acridine, is generally susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity of these reactions are influenced by the nitrogen heteroatom and the presence of substituents. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the positions ortho and para to it.
Regioselectivity and Positional Isomerism (e.g., 2,7-Disubstitution)
In the broader family of acridines, electrophilic substitution often shows a preference for certain positions. For instance, the bromination of acridine can lead to 2-bromoacridine (B14150503) and 2,7-dibromoacridine. The presence of activating groups, such as methoxy (B1213986) groups, can direct electrophilic substitution. For example, the nitration of a 2,7-dimethoxy derivative of pyridoacridine resulted in dinitration at the C-1 and C-8 positions, which are ortho to the quinoline-nitrogen. mdpi.com This highlights the directing effect of both the nitrogen and existing substituents on the regioselectivity of the reaction. While specific studies on this compound are limited, the principles of electrophilic substitution in related polycyclic aza-aromatic hydrocarbons suggest that the positions on the benzo ring and the acridine nucleus not deactivated by the nitrogen would be the likely sites of attack. The methyl groups at positions 9 and 12 would also influence the regioselectivity, likely directing electrophiles to other available positions on the aromatic rings.
Mechanistic Investigations of Electrophilic Attack
The mechanism of electrophilic aromatic substitution (SEAr) on aromatic rings is a well-established process involving the initial attack of an electrophile on the π-electron system to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or σ-complex. uomustansiriyah.edu.iq This step is typically the rate-determining step due to the temporary loss of aromaticity. uomustansiriyah.edu.iq In the second step, a base removes a proton from the carbon atom that was attacked, restoring aromaticity. uomustansiriyah.edu.iq
Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the mechanism of electrophilic substitution in acridine derivatives. researchgate.net These studies help to determine the most plausible reaction pathways by comparing the activation energies of different proposed mechanisms. researchgate.net For instance, in the synthesis of certain fluorescent acridine derivatives, intramolecular electrophilic aromatic substitution was identified as the most likely mechanism for cyclization. researchgate.net Computational analyses can also predict how substituents, such as electron-donating groups, can lower the activation energy for the formation of the σ-complex, thereby facilitating the electrophilic attack. researchgate.net
Nucleophilic Addition Reactions
The acridine nucleus is particularly susceptible to nucleophilic attack, a characteristic that is central to its chemical reactivity.
Preferential Attack at the 9-Position and Nitrogen Heteroatom
The 9-position of the acridine ring is highly electrophilic due to the electron-withdrawing effect of the nitrogen atom at the para-position. thieme-connect.cominformativejournals.com This makes it the preferred site for nucleophilic attack. thieme-connect.cominformativejournals.comclockss.org The attack of a nucleophile at the 9-position leads to the formation of a 9,10-dihydroacridine (B10567) derivative, also known as an acridan. thieme-connect.comscispace.com The nitrogen atom itself, being a heteroatom with a lone pair of electrons, can also act as a nucleophile and react with electrophiles, leading to the formation of acridinium (B8443388) salts. thieme-connect.com
The reactivity towards nucleophiles is enhanced in acridinium salts, where the nitrogen is protonated or alkylated. thieme-connect.com Various nucleophiles, including organometallic reagents, amines, and bisulfite, have been shown to add to the 9-position of the acridine ring system. thieme-connect.comnih.gov
Characterization of Nucleophilic Adducts
The adducts formed from nucleophilic addition to the acridine ring can be characterized using various spectroscopic and analytical techniques. X-ray diffraction analysis has been used to determine the molecular structure of 9-substituted-9,10-dihydroacridines, revealing that the carbon at the 9-position is sp3 hybridized, causing a distortion in the acridine system. scispace.com 1H NMR spectroscopy is also a crucial tool for characterizing these adducts, with the chemical shifts of the protons providing information about the structure and stereochemistry of the molecule. scispace.com
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another powerful technique for the characterization of nucleophilic adducts, particularly in biological systems. For example, LC-ESMS (electrospray mass spectrometry) has been used to identify and structurally characterize the adducts formed between platinum-acridine agents and DNA, where the acridine moiety intercalates into the DNA and the platinum center forms a covalent bond with nucleophilic sites on the DNA bases. nih.gov
Oxidation Pathways and Products
The oxidation of acridine and its derivatives can lead to a variety of products, depending on the oxidizing agent and the reaction conditions. The oxidation of certain acridinedione derivatives has been shown to proceed via an intermediate carbon-centered radical, leading to the formation of an aromatic derivative or an acridinium salt. acs.org
In the context of polycyclic aromatic hydrocarbons (PAHs) like benz(a)acridines, metabolic oxidation is a significant transformation pathway. ontosight.ai Enzymes such as cytochrome P450s play a crucial role in the oxidation of these compounds. acs.orgnih.gov The metabolism of dibenz[a,h]acridine (B14076) by human and rat cytochrome P450s has been shown to produce various metabolites, including diols, phenols, and epoxides. acs.org The regioselectivity of this oxidation is of toxicological importance, as certain diol epoxides are known to be ultimate carcinogens. acs.org For example, the oxidation of dibenz[a,h]acridine at the 10,11-position leads to the formation of a diol that can be further oxidized to a bay region diol epoxide, a highly reactive species that can bind to DNA. acs.org
N-Oxidation and Acridone (B373769) Formation
The nitrogen atom within the acridine core is a site of notable reactivity. Like other pyridine-based heterocycles, it can undergo N-oxidation. This reaction typically involves treatment with an oxidizing agent such as a peroxy acid. The formation of an N-oxide can alter the electronic properties of the molecule, potentially influencing the reactivity of other positions on the ring system. clockss.org
A subsequent and related transformation is the formation of an acridone. Acridones are derivatives of acridines characterized by an oxo group at the 9-position, existing in equilibrium with their 9-hydroxy tautomer. nih.gov The conversion of an acridine to an acridone can be achieved through various synthetic methods, often involving the cyclization of N-phenylanthranilic acids with catalysts like polyphosphoric acid or sulfuric acid. jocpr.com For this compound, oxidation can lead to the formation of the corresponding 9,12-Dimethylbenz(a)acridone. This transformation fundamentally changes the electronic structure and properties of the heterocyclic core.
| Transformation | Reagent/Condition | Product |
| N-Oxidation | Peroxy Acids (e.g., m-CPBA) | This compound-N-oxide |
| Acridone Formation | Oxidizing agents / Acid-catalyzed cyclization of precursors | 9,12-Dimethylbenz(a)acridone |
Oxidative Ring Cleavage Mechanisms
As with many PAHs, this compound is susceptible to metabolic activation and oxidative degradation, which can lead to the cleavage of its ring system. ontosight.ai This process is often mediated by enzymes such as cytochrome P450 monooxygenases in biological systems. ontosight.ainih.gov The initial steps typically involve the formation of epoxides across the double bonds of the benzene (B151609) rings. nih.gov
These epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols. nih.gov Further oxidation of these dihydrodiols can yield highly reactive diol epoxides, which are known to form covalent adducts with biological macromolecules like DNA. nih.govnih.gov Alternatively, oxidative processes can lead to the formation of quinones, which can also undergo ring-opening reactions under certain conditions. smolecule.com These pathways are significant as they represent the mechanisms by which PAHs can exert biological activity. ontosight.ai
| Oxidative Step | Intermediate/Product | Significance |
| Epoxidation | Arene Oxides | Initial activation step |
| Hydrolysis | Dihydrodiols | Precursors to more reactive species |
| Diol Epoxide Formation | Bay-region diol epoxides | Highly reactive electrophiles |
| Quinone Formation | Benz(a)acridine-diones | Can lead to ring cleavage and redox cycling |
Reduction Reactions
The reduction of this compound can proceed with considerable selectivity, allowing for the targeted hydrogenation of either the carbocyclic (benzene) rings or the heterocyclic (pyridine) ring, depending on the chosen reagents and reaction conditions.
Selective Reduction of Benzene Rings (e.g., Catalytic Hydrogenation)
Catalytic hydrogenation is a common method for the reduction of PAHs. libretexts.org In the case of acridine and its derivatives, the peripheral benzene rings are generally more susceptible to reduction than the central pyridine (B92270) ring under standard catalytic hydrogenation conditions. acs.org This regioselectivity is observed using heterogeneous catalysts such as palladium, platinum, or nickel. libretexts.orgtcichemicals.com
For this compound, catalytic hydrogenation would be expected to preferentially reduce one or more of the benzene rings, leading to various partially saturated hydroacridines while leaving the central nitrogen-containing ring intact. The specific product distribution would depend on the catalyst, pressure, temperature, and reaction time.
| Catalyst | Typical Product | Selectivity |
| Palladium on Carbon (Pd/C) | Tetrahydro- or Octahydro-benz(a)acridines | Favors reduction of outer benzene rings |
| Platinum(IV) Oxide (PtO₂) | Perhydrobenz(a)acridines (fully saturated) | Less selective, can reduce all rings under harsh conditions |
| Raney Nickel | Partially or fully reduced benz(a)acridines | Strong reducing agent, selectivity can be controlled by conditions |
Selective Reduction of the Pyridine Ring (e.g., 9,10-Dihydroacridine Formation)
The selective reduction of the central pyridine ring to yield a 9,10-dihydroacridine (acridan) structure requires specific reaction conditions that differ from standard catalytic hydrogenation. This transformation involves the dearomatization of the middle ring. nih.gov The resulting 9,12-Dimethyl-9,10-dihydrobenz(a)acridine is a key intermediate in various chemical transformations.
Methods to achieve this selectivity include the use of metal-ligand cooperative catalysts or specific reducing agents. nih.gov For example, photochemical methods in the presence of a hydrogen donor can lead to the formation of dihydroacridines. nih.gov This type of reduction fundamentally alters the geometry of the molecule from planar to a more folded conformation.
Photochemical Transformations and Photoredox Chemistry
Acridine derivatives are known for their rich photochemistry, driven by their ability to absorb UV or visible light and populate electronically excited states. ontosight.aimdpi.com These excited states can undergo various transformations not accessible under thermal conditions.
Photoinduced Electron Transfer and Excited State Reactivity
Upon absorption of light, this compound is promoted to an excited state. In this state, the molecule can act as either an electron donor or an electron acceptor, a phenomenon known as photoinduced electron transfer (PET). nih.govnih.gov This process generates radical ions and is a cornerstone of photoredox catalysis. nih.govuochb.cz
The excited state of an acridine can have a significantly different electronic distribution and reactivity compared to its ground state. For instance, the photolysis of acridines in hydrogen-donating solvents can lead to the formation of 9-substituted-9,10-dihydroacridines. nih.gov This occurs through the formation of an acridinyl radical, which then abstracts a hydrogen atom from the solvent. nih.gov The excited-state reactivity of this compound makes it a candidate for applications in photoredox catalysis and the light-induced synthesis of complex molecules. nih.gov
| Photochemical Process | Key Intermediate | Outcome |
| Photoexcitation | Singlet or Triplet Excited State | Increased reactivity |
| Photoinduced Electron Transfer (PET) | Acridine Radical Cation or Anion | Generation of reactive species, initiation of redox reactions ias.ac.in |
| Hydrogen Abstraction | Acridinyl Radical | Formation of C-H bonds, leading to dihydroacridines nih.gov |
Photoalkylation and Photocyclization Reactions
The photochemical reactivity of acridine and its derivatives is well-documented, involving various transformations upon exposure to light. While specific studies on the photoalkylation and photocyclization of this compound are not extensively detailed in available literature, the behavior of the parent acridine ring system and structurally similar compounds provides significant insight into its potential reactions.
Photoalkylation, a reaction involving the light-induced addition of an alkyl group, is a known transformation for the acridine nucleus. For instance, acridine can undergo reductive alkylation. When exposed to ultraviolet light in the presence of n-pentanoic acid, acridine forms 9-n-butylacridine. Similarly, N-methylacridine hydrochloride reacts with methanol (B129727) under UV irradiation to yield 10-methyl-9,10-dihydroacridin-9-yl-methanol. ptfarm.pl These reactions suggest that the 9-position of the acridine core is particularly susceptible to photochemical addition. For this compound, the presence of a methyl group at the 9-position would likely alter this reactivity, potentially directing photoalkylation to other sites or influencing the reaction mechanism.
The broader class of polycyclic aromatic hydrocarbons (PAHs), to which this compound belongs, exhibits significant photoreactivity. A related compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is known to convert into several photoproducts upon light irradiation, including diones, epoxides, and hydroxymethyl derivatives. mdpi.com Furthermore, derivatives of the closely related benzo[a]acridine have been developed as "phototriggers." researchgate.net For example, (benzo[a]acridin-12-yl)methyl (BAM) esters release carboxylic acids upon irradiation with UV light, a process initiated by the photochemical cleavage of a C-O bond. researchgate.net This indicates that the benz(a)acridine skeleton is photoactive and can facilitate bond-breaking reactions, a principle that could extend to photocyclization reactions under appropriate structural conditions. Photocyclization is a classical synthetic method for creating fused aromatic systems, and while not specifically documented for this compound, the extensive π-system of the molecule makes such intramolecular rearrangements plausible upon photoexcitation. mdpi.com
Acid-Base Equilibria and Protonation Dynamics
The presence of a nitrogen atom in the central ring of the acridine structure confers basic properties, allowing it to participate in acid-base equilibria. chemicalbook.comacs.org This behavior is critical as protonation significantly influences the compound's electronic properties, solubility, and reactivity.
Determination of pKa Values and Protonation Sites
The basicity of acridine derivatives is quantified by their acid dissociation constant (pKa), which is the pH at which the compound is 50% protonated. The primary site of protonation in acridines is the heterocyclic nitrogen atom, due to the availability of its lone pair of electrons. chemicalbook.com
The determination of pKa values for acridine compounds is typically performed using spectrophotometric or pH-metric titration methods. researchgate.netmdpi.com For instance, the analysis of UV-Vis spectra under varying pH conditions allows for the quantification of the relative concentrations of the protonated and neutral forms, from which the pKa can be calculated. mdpi.com
Table 1: Acidity and Basicity Constants of Acridine and Related Compounds
| Compound | pKa | Protonation Site |
| Acridine | 5.1 acs.org | Ring Nitrogen |
| Benz(a)acridine | 4.7 aatbio.com | Ring Nitrogen |
| Benz(c)acridine | 4.7 aatbio.com | Ring Nitrogen |
This table presents data for the parent compounds to infer the properties of this compound.
Role of Protonation in Chemical Reactivity
Protonation of the ring nitrogen atom in this compound has a profound effect on its chemical reactivity. The acquisition of a positive charge on the nitrogen atom significantly alters the electron distribution across the entire aromatic system, making the molecule more susceptible to certain reactions.
One of the most significant consequences of protonation is the increased reactivity toward nucleophiles. The protonated acridinium cation is more electron-deficient than its neutral counterpart, which activates the ring for nucleophilic attack, particularly at the 9-position. chemicalbook.com This principle is widely exploited in synthesis; for example, the displacement of a halogen at the 9-position of a protonated acridine is a facile and common synthetic route.
Advanced Spectroscopic Investigations for Mechanistic and Electronic Structure Elucidation
Electronic Absorption and Emission Spectroscopy for Excited State Characterization
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, is a powerful tool to probe the electronic transitions and excited state properties of molecules like 9,12-Dimethylbenz(a)acridine. The electronic spectra of acridine (B1665455) derivatives are characterized by transitions between π-electron energy levels of the acridine ring, typically observed in the 350-450 nm range. researchgate.net
The electronic absorption spectra of acridine derivatives generally exhibit multiple bands corresponding to transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). core.ac.uk For the parent acridine molecule, three main absorption bands are typically observed. core.ac.uk The lowest energy transition (S₀ → S₁) is often weak and can be forbidden by quantum mechanical selection rules, sometimes displaying a pronounced vibrational fine structure. core.ac.uk Higher energy transitions (S₀ → S₂ and S₀ → S₃) are generally more intense and allowed. core.ac.uk
The introduction of methyl groups, as in this compound, is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benz(a)acridine. This is a common effect of methyl substitution on the tumorigenicity and metabolic activation of polycyclic aromatic hydrocarbons. nih.gov The methyl groups act as weak electron-donating groups, perturbing the π-electronic energy levels. Theoretical calculations on related systems, such as 7-methyl-benz[c]acridine derivatives, have shown that methyl substitution can influence the electronic structure and carcinogenic activity. researchgate.net
The vibronic structure, which arises from the coupling of electronic transitions with vibrational modes, provides further insight into the molecular geometry in the excited state. In acridine and its derivatives, the vibrational fine structure is often more pronounced in the S₀ → S₁ band. core.ac.uk
Table 1: Predicted Electronic Transitions for this compound based on Acridine Derivatives
| Transition | Predicted Wavelength Range (nm) | Intensity | Characteristics |
| S₀ → S₁ | > 400 | Weak, Forbidden | Pronounced vibronic structure |
| S₀ → S₂ | 350 - 400 | Strong, Allowed | Broad absorption |
| S₀ → S₃ | < 350 | Strong, Allowed | Intense absorption |
Note: This table is predictive and based on data from related acridine compounds.
The photophysical properties of acridine derivatives are often sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.org The polarity of the solvent can influence the energy levels of the ground and excited states to different extents, leading to shifts in the absorption and emission maxima. scirp.orgnih.govtsijournals.comresearchgate.net
For many polar heterocyclic compounds, an increase in solvent polarity leads to a red shift (positive solvatochromism) in the emission spectrum, indicating a more polar excited state compared to the ground state. scirp.org This is often attributed to intramolecular charge transfer (ICT) upon excitation. rsc.org Studies on various N-heterocyclic compounds have demonstrated that solvent polarity, as well as specific interactions like hydrogen bonding, can significantly alter their photophysical behavior. scirp.orgnih.gov For instance, in a series of benzannulated quinolines and acridines, intense solvatochromism was observed, with emission colors spanning from blue to red in aprotic solvents of varying polarity. rsc.org
It is anticipated that this compound would exhibit positive solvatochromism, particularly in its fluorescence spectrum, due to the potential for an increased dipole moment in the excited state.
Table 2: Expected Solvatochromic Shifts in the Emission of this compound
| Solvent | Polarity | Expected Emission Shift |
| Hexane (B92381) | Non-polar | Shorter wavelength (blue-shifted) |
| Dichloromethane (B109758) | Polar aprotic | Intermediate wavelength |
| Acetonitrile (B52724) | Polar aprotic | Intermediate wavelength |
| Ethanol (B145695) | Polar protic | Longer wavelength (red-shifted) |
| Water | High polarity | Longest wavelength (red-shifted) |
Note: This table is predictive and based on general trends observed for solvatochromic acridine derivatives.
Time-resolved fluorescence spectroscopy provides critical information about the lifetime of the excited state and the dynamics of various de-excitation processes. For acridine and its derivatives, excited state dynamics can be complex, involving processes such as intersystem crossing to the triplet state, internal conversion, and interactions with the solvent or other molecules. acs.org
The fluorescence lifetime of the parent acridine molecule is on the order of nanoseconds and is influenced by the solvent environment. acs.org For instance, time-resolved studies on acridine in micellar environments have revealed complex dynamics, including excited-state proton transfer (ESPT). acs.org The fluorescence quenching of acridine derivatives by various molecules has also been investigated using both steady-state and time-resolved techniques. researchgate.net
For this compound, time-resolved fluorescence measurements would be essential to determine its excited-state lifetime and to probe any dynamic processes such as conformational relaxation or solvent reorganization around the excited molecule. Such studies on related systems have been crucial in understanding their photophysical behavior and potential applications in areas like photodynamic therapy. researchgate.net
Solvent Effects on Optical Spectra and Solvatochromism
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a molecular fingerprint, providing detailed information about the molecular structure, bonding, and functional groups. These techniques are complementary, with IR spectroscopy being sensitive to vibrations that cause a change in the dipole moment and Raman spectroscopy probing vibrations that lead to a change in polarizability. acs.org
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the fused aromatic rings and the methyl substituents. The assignment of these vibrational modes can be aided by computational methods, such as Density Functional Theory (DFT), which have been successfully applied to other acridine derivatives. spbu.ruresearchgate.net
Key vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching (from methyl groups): Expected in the 2850-3000 cm⁻¹ range.
C=C and C=N stretching (in the aromatic rings): These vibrations give rise to a series of bands in the 1400-1650 cm⁻¹ region, which are characteristic of the polycyclic aromatic system.
In-plane C-H bending: Occurring in the 1000-1300 cm⁻¹ range.
Out-of-plane C-H bending: These strong bands, typically found between 700 and 900 cm⁻¹, are sensitive to the substitution pattern on the aromatic rings.
Methyl group deformations: Including symmetric and asymmetric bending modes.
Studies on related molecules like 9-methylacridine (B196024) have utilized Raman and Surface-Enhanced Raman Spectroscopy (SERS) to investigate its vibrational properties and adsorption behavior. Similarly, theoretical analysis of the IR and Raman spectra of acridone (B373769) has been performed, taking into account intermolecular interactions. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Methyl C-H stretch | 2850 - 3000 | IR, Raman |
| Aromatic Ring (C=C, C=N) stretch | 1400 - 1650 | IR, Raman |
| C-H in-plane bend | 1000 - 1300 | IR, Raman |
| C-H out-of-plane bend | 700 - 900 | IR |
| Methyl group deformation | ~1375, ~1450 | IR, Raman |
Note: This table is predictive and based on data from related polycyclic aromatic and heterocyclic compounds.
Isotopic labeling is a powerful technique for the definitive assignment of vibrational modes. libretexts.org By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C), the vibrational frequency of the modes involving that atom will shift to a lower frequency (a red shift). The magnitude of this shift depends on the extent to which the labeled atom participates in the vibration. This method is invaluable for untangling complex vibrational spectra where many modes may overlap. libretexts.org
For this compound, selective deuteration of the methyl groups or specific positions on the aromatic rings would allow for the unambiguous assignment of C-H stretching and bending modes, as well as the vibrations of the aromatic skeleton. Such studies have been instrumental in understanding the vibrational spectra of other complex organic molecules. kit.eduresearchgate.net Stable isotope labeling, in conjunction with vibrational spectroscopy, can provide detailed insights into molecular structure and intermolecular interactions. amerigoscientific.com
Assignment of Characteristic Functional Group Vibrations
Mass Spectrometry for Fragmentation Pathways and Exact Mass Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. nih.govepa.gov The molecular formula for this compound is C₁₉H₁₅N. HRMS can distinguish this formula from other potential formulas that have the same nominal mass. The calculated exact mass for the most abundant isotope of this compound provides a precise target for experimental verification.
Table 2: Elemental Composition and Exact Mass of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N |
| Nominal Mass | 257 Da |
| Monoisotopic Mass (Calculated) | 257.12045 Da |
The experimental measurement of a mass extremely close to the calculated value of 257.12045 Da would confirm the elemental formula of C₁₉H₁₅N. researchgate.net
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. researchgate.net This process provides detailed structural information by revealing the molecule's fragmentation pathways. libretexts.org
For this compound, the MS/MS spectrum would likely be characterized by a stable molecular ion (M⁺˙) due to its aromatic nature. The primary fragmentation events would be expected to involve the loss of the methyl substituents. The most common fragmentations would likely be the loss of a methyl radical (•CH₃), followed by potential subsequent losses of other small neutral molecules like hydrogen cyanide (HCN), which is characteristic of nitrogen-containing heterocyclic compounds. libretexts.orgmiamioh.edu
Table 3: Predicted MS/MS Fragmentation Pathway for this compound (Note: This table represents a plausible fragmentation pathway based on general principles of mass spectrometry. Experimental data is required for confirmation.)
| Precursor/Fragment Ion | m/z (Da) | Proposed Neutral Loss | Formula of Loss |
|---|---|---|---|
| [M]⁺˙ | 257.12 | - | - |
| [M - CH₃]⁺ | 242.10 | Methyl Radical | •CH₃ |
| [M - CH₃ - HCN]⁺ | 215.08 | Hydrogen Cyanide | HCN |
High-Resolution Mass Spectrometry for Elemental Composition
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. ethz.ch It is analogous to NMR but probes the magnetic properties of electrons instead of atomic nuclei. ethz.ch This technique is highly specific because most stable organic molecules have all their electrons paired and are therefore ESR-silent. ethz.ch
The potential for this compound to form radical species can be investigated using ESR. Radicals can be generated through various means, and their detection by ESR would provide insight into the electronic structure and reactivity of the molecule. However, direct experimental investigation of a series of closely related isomers, the benz[c]acridines, revealed that both carcinogenic and non-carcinogenic derivatives produced no detectable amounts of radicals via ESR spectroscopy. nih.gov This study included several dimethyl-substituted benz[c]acridines. nih.gov
Based on this evidence from closely related isomers, it is unlikely that this compound would form a stable radical species detectable by ESR under similar conditions. The absence of an ESR signal would suggest that the compound does not readily form persistent radicals. nih.gov
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benz[c]acridines |
| 9-aminoacridine |
Computational and Theoretical Chemistry Studies on 9,12 Dimethylbenz a Acridine
Electronic Structure Calculations (DFT, Ab Initio, Semiempirical Methods)
The electronic structure of 9,12-Dimethylbenz(a)acridine has been a subject of theoretical investigation to elucidate its chemical behavior and potential carcinogenicity. doi.org Various computational methods, including Density Functional Theory (DFT), ab initio, and semiempirical approaches, have been employed to model its properties. bnmv.ac.inresearchgate.net DFT, in particular, has become a popular method for studying acridine (B1665455) derivatives due to its balance of accuracy and computational cost. bnmv.ac.in
Studies on related polycyclic aromatic hydrocarbons (PAHs) and their derivatives often utilize different levels of theory to predict their properties. For instance, calculations on benzo[a]anthracene derivatives have been performed using DFT to understand their reactivity and the stability of their metabolites. nih.gov The choice of functional and basis set, such as B3LYP with 6-31G(d,p) or 6-311G(d,p), is crucial for obtaining reliable results for properties like ionization potential, electron affinity, and HOMO-LUMO gaps. bnmv.ac.innih.gov These calculations are fundamental to understanding the link between the electronic structure and the biological activity of these compounds. doi.org
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Nodal Patterns)
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, providing insights into the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov
For acridine derivatives, a smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. nih.gov Computational studies on various acridine derivatives have shown that they tend to be better electron acceptors in their excited state. bnmv.ac.in The nodal patterns of these orbitals, which describe the regions of positive and negative phase, are essential for predicting the outcomes of pericyclic reactions and understanding interaction mechanisms, such as intercalation with DNA. ontosight.ai
Table 1: Representative Frontier Molecular Orbital Data for Acridine Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
| Acridine | -5.89 | -1.78 | 4.11 | B3LYP/6-311G(d,p) |
| 9-Aminoacridine | -5.45 | -1.54 | 3.91 | B3LYP/6-311G(d,p) |
| Acridone (B373769) | -6.21 | -1.45 | 4.76 | B3LYP/6-31G(d,p) |
Note: This table is illustrative and based on general findings for acridine derivatives. Specific values for this compound would require dedicated calculations.
Electrostatic Potential Surface and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Negative potential regions (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while positive regions (blue) indicate electron-deficient areas prone to nucleophilic attack. researchgate.net
For acridine derivatives, MEP analysis helps to identify the most reactive sites. researchgate.net The nitrogen atom in the acridine ring is often a site of negative potential, making it a potential target for electrophiles. The distribution of charge is also influenced by substituents on the aromatic rings. In the case of this compound, the methyl groups, being electron-donating, would influence the charge distribution across the polycyclic system. ontosight.ai Natural Population Analysis (NPA) or other charge partitioning schemes are used to obtain quantitative values for the atomic charges, further refining the understanding of the molecule's reactivity. nih.gov
Aromaticity Indices and Delocalization Studies
Aromaticity is a fundamental concept in organic chemistry, and for polycyclic aromatic compounds like this compound, it is crucial for understanding their stability and reactivity. Various computational indices are used to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA).
Theoretical studies on benz[c]acridines have utilized methods like Aihara's TRE (Topological Resonance Energy) theory to calculate the resonance energy of the parent compounds and their derivatives. i-repository.netresearchgate.net These studies have shown that the carcinogenic activity of these compounds can be related to their electronic structure and aromatic character. researchgate.net The degree of electron delocalization, which is intrinsically linked to aromaticity, can be investigated through the analysis of bond orders and electron density distribution. i-repository.net The presence of methyl groups can subtly alter the delocalization and aromaticity of the individual rings within the this compound structure, which in turn can influence its biological activity.
Spectroscopic Property Predictions and Validation
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can gain a deeper understanding of the underlying molecular vibrations and electronic transitions, and these theoretical predictions can be correlated with experimental data for validation. u-tokyo.ac.jp
Computational Simulation of UV-Vis, IR, and NMR Spectra
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate UV-Vis absorption spectra. researchgate.netresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For acridine derivatives, TD-DFT calculations can help to assign the electronic transitions responsible for the observed absorption peaks. researchgate.net
Similarly, computational methods can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. For NMR spectra, theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H and ¹³C), which are highly sensitive to the electronic environment of the atoms. nih.gov
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for an Acridine Derivative
| Spectroscopic Data | Predicted Value | Experimental Value |
| UV-Vis λmax (nm) | 415 | 418 |
| Major IR Peak (cm⁻¹) | 1620 (C=N stretch) | 1625 |
| ¹H NMR (ppm) | 8.15 (aromatic H) | 8.20 |
Correlation of Theoretical and Experimental Spectroscopic Data
The correlation between theoretically predicted and experimentally measured spectroscopic data is a crucial step in validating the computational model. u-tokyo.ac.jp A good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. Discrepancies between theoretical and experimental data can point to limitations in the computational method or suggest the presence of environmental effects (e.g., solvent effects) that were not included in the calculation. researchgate.net
For complex molecules like this compound, this correlation is essential for confirming structural assignments and understanding how modifications to the molecular structure, such as the addition of methyl groups, affect the spectroscopic properties. The ability to accurately predict spectra can also guide the synthesis of new derivatives with desired optical or electronic properties. rsc.org
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry offers powerful tools to unravel the intricate step-by-step pathways of chemical reactions. For a compound like this compound, these methods are crucial for understanding its metabolic activation, a process linked to its carcinogenic properties. This typically involves identifying the transition states and mapping the reaction pathways from reactants to products.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The localization of a transition state (TS), a first-order saddle point on the potential energy surface, is fundamental to understanding reaction kinetics. researchgate.net A transition state represents the highest energy barrier along the reaction path. researchgate.net Once a TS geometry is located and confirmed (characterized by a single imaginary frequency), Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.complos.org An IRC calculation maps the minimum energy path (MEP) connecting the transition state to the corresponding reactants and products, thus verifying that the identified TS is indeed the correct one for the reaction of interest. plos.orgdiva-portal.org
This analysis divides the reaction space into distinct zones: a reactant zone with initial structural changes, a transition state zone where bond breaking and formation occur, and a product zone leading to the final structures. frontiersin.org While specific IRC analyses for reactions involving this compound are not prominently available in published literature, studies on the parent acridine molecule illustrate the methodology. For example, in the reaction of nitric oxide with acridine, DFT calculations are used to locate the transition states for N₂O formation. researchgate.net
Table 1: Illustrative IRC Analysis Stages for a Hypothetical Reaction This table illustrates the conceptual stages of an IRC analysis for a chemical transformation.
| IRC Point | Reaction Coordinate Value (amu1/2·bohr) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactant Complex | -3.0 | 0.0 | Initial reactant molecules interacting. |
| Transition State | 0.0 | +25.5 | Key bond formation/breaking; highest energy point. |
| Product Complex | +3.0 | -10.2 | Final product molecules formed and interacting. |
Thermochemical and Kinetic Calculations for Reaction Pathways
Following the elucidation of a reaction path, computational methods are used to calculate essential thermochemical and kinetic data. researchgate.net Thermochemical properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction are determined to assess the spontaneity and energy changes of the process. Kinetic parameters, most notably the activation energy (Ea), are calculated from the energy difference between the reactants and the transition state. researchgate.net
These parameters are vital for predicting reaction rates using Transition State Theory (TST). researchgate.net For instance, in a study on N₂O formation from the reaction of NO with acridine, calculations at the UB3LYP/6-311G(d,p) level were used to determine the energy barriers and reaction energies, providing insight into the reaction's temperature dependence. researchgate.net Although this study focuses on the unsubstituted acridine, the principles are directly applicable to its methylated derivatives.
Table 2: Example Thermochemical and Kinetic Data for a Reaction Step This table provides a hypothetical set of calculated data for a reaction step involving an acridine-like molecule, based on methodologies found in the literature.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Activation Energy (Ea) | +22.5 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -15.8 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | +28.1 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -12.4 | kcal/mol |
Molecular Dynamics (MD) Simulations in Non-Biological Solvation Environments
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, tracking the movements of atoms and molecules over time. schrodinger.comiarc.fr For this compound, MD simulations in various non-biological solvents are essential for understanding its solubility, stability, and conformational preferences, which influence its environmental fate and transport. nih.govethz.ch
Solvation Shell Dynamics and Solute-Solvent Interactions
MD simulations can characterize the solvation shell—the layer of solvent molecules immediately surrounding a solute. The structure and dynamics of this shell are dictated by solute-solvent interactions. diva-portal.org Analysis of radial distribution functions (RDFs) from MD trajectories reveals the probable distances between solute and solvent atoms, defining the first and subsequent solvation shells. rsc.org The dynamics within these shells, such as the residence time of solvent molecules and their reorientational motion, can be significantly different from the bulk solvent. rsc.org
While specific MD studies on this compound in organic solvents are scarce, the methodology is well-established for a wide range of organic molecules. nih.govethz.ch Such simulations would typically model the compound in solvents like acetone, dichloromethane (B109758), or hexane (B92381) to understand how polarity and solvent structure affect its immediate environment.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov For PAHs like this compound, QSAR models are extensively used to predict properties such as carcinogenicity and mutagenicity, which are difficult and costly to measure experimentally. plos.orgnih.gov
These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to find a correlation with an observed property. nih.gov Descriptors can be topological (describing atomic connectivity), electronic (related to charge distribution), or steric (related to molecular size and shape). A QSAR model for the carcinogenicity of PAHs identified criteria such as the log of the octanol (B41247)/water partition coefficient and the absence of steric bulk near the bay region as important factors. nih.gov In such studies, this compound was classified as a carcinogen. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models for PAHs This table lists examples of descriptors frequently employed in developing predictive models for the properties of polycyclic aromatic hydrocarbons.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Electronic | HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity. |
| Thermodynamic | LogP (Octanol-Water) | Logarithm of the partition coefficient between octanol and water, indicating hydrophobicity. nih.gov |
| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching and size. |
| Geometric | Molecular Surface Area | The total surface area of the molecule, related to intermolecular interactions. |
Correlation of Molecular Descriptors with Non-Biological Chemical Properties (e.g., pKa, Redox Potentials)
Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of this compound, these descriptors can be correlated with its non-biological chemical properties, such as its acidity (pKa) and its ability to gain or lose electrons (redox potentials).
pKa: The pKa value is a measure of the acidity of a compound. For acridine and its derivatives, the basicity of the nitrogen atom is a key characteristic. Acridine itself has a ground state pKa of 5.1. wikipedia.org Computational models, such as SPARC, can be used to calculate pKa values for complex organic molecules. nih.gov These calculations are crucial for understanding how the addition of dimethyl groups at the 9 and 12 positions influences the electron density on the nitrogen atom and, consequently, the basicity of the molecule. The methyl groups, being electron-donating, are expected to increase the basicity (resulting in a higher pKa) compared to the parent benz(a)acridine.
A summary of key molecular descriptors and their relevance is presented in the table below.
| Molecular Descriptor | Relevance to Non-Biological Chemical Properties | Computational Approach |
| pKa | Measures the basicity of the nitrogen atom, influencing protonation state in different environments. | Calculated using software like SPARC, which employs quantitative structure-activity relationships (QSAR). nih.gov |
| Redox Potential (E½) | Indicates the ease of oxidation or reduction, crucial for understanding electrochemical behavior. | Determined through theoretical methods like DFT, which calculate the energy change upon electron transfer. electrochemsci.orgmdpi.com |
| HOMO Energy | Correlates with the ionization potential and the ability to act as an electron donor (oxidation). | Calculated using quantum chemical methods such as MOPAC or DFT. nih.gov |
| LUMO Energy | Correlates with the electron affinity and the ability to act as an electron acceptor (reduction). | Calculated using quantum chemical methods such as MOPAC or DFT. nih.gov |
| Log P (Octanol-Water Partition Coefficient) | Predicts the hydrophobicity of the molecule, affecting its solubility and environmental partitioning. | Can be estimated using computational models based on molecular structure. nih.gov |
Predictive Models for Chemical Reactivity and Stability
Computational models are instrumental in predicting the chemical reactivity and stability of this compound, providing insights into its potential transformations and persistence.
Chemical Reactivity: The reactivity of this compound is largely dictated by its electronic structure. ontosight.ai The presence of the methyl groups and the nitrogen atom within the aromatic system creates regions of varying electron density, making certain positions more susceptible to electrophilic or nucleophilic attack. For example, the carbon at the 9-position in acridines is known to be activated for addition reactions. wikipedia.org
Computational models can generate electron density maps and calculate properties like delocalizability and superdelocalizability to identify reactive sites. nih.gov For instance, Hückel and perturbational molecular orbital calculations have been used to suggest that the position of nitrogen substitution significantly influences the reactivity of aza-polycyclic aromatic hydrocarbons. researchgate.net These models can predict the most likely sites for metabolic oxidation, which is often a key step in the bioactivation of such compounds.
Chemical Stability: The stability of a molecule can be assessed computationally by calculating its heat of formation (ΔHf) and resonance energy. researchgate.net A lower heat of formation generally indicates greater thermodynamic stability. Resonance energy, which can be calculated using methods like Aihara's TRE (Topological Resonance Energy) theory, provides a measure of the aromatic stabilization of the molecule. researchgate.neti-repository.net Studies on related benz[c]acridines have shown that these compounds possess very stable aromatic characters with positive resonance energies. researchgate.net
Predictive models for stability also consider the molecule's potential to undergo degradation reactions. For example, computational tools can estimate the rates of hydrolysis or photodegradation. epa.gov The stability of a molecule can also be evaluated in the context of its intended application or environmental fate. Computational methods for predicting protein stability changes, while focused on biological macromolecules, highlight the general strategies of using computational tools to forecast molecular stability. nih.govelifesciences.orgmdpi.com
A summary of predictive models and their applications is provided in the table below.
| Predictive Model Type | Application to this compound | Key Outputs |
| Quantum Chemical Models (e.g., DFT, MOPAC) | Predicts sites of electrophilic/nucleophilic attack, reaction pathways, and transition state energies. | Electron density maps, HOMO/LUMO orbitals, reaction energy profiles. nih.govresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Relates molecular structure to chemical reactivity and stability based on a dataset of known compounds. | Predictions of properties like reaction rates and equilibrium constants. nih.gov |
| Thermodynamic Calculation Models | Assesses the intrinsic stability of the molecule. | Heat of formation (ΔHf), resonance energy. researchgate.neti-repository.net |
| Environmental Fate Models | Predicts persistence in the environment by estimating degradation rates. | Half-life in various media (air, water). epa.gov |
Derivatization Strategies and Functionalization of the 9,12 Dimethylbenz a Acridine Core
Introduction of Halogen Substituents for Further Functionalization
The introduction of halogen atoms onto the 9,12-dimethylbenz(a)acridine framework serves as a key step for subsequent cross-coupling reactions, enabling the synthesis of more complex architectures. Halogenation can be achieved through various methods, with the position of substitution depending on the reaction conditions and the directing effects of the existing methyl groups and the acridine (B1665455) nitrogen.
For instance, the chlorination of the acridine core can be accomplished using reagents like thionyl chloride or phosphorus pentachloride. smolecule.com The resulting chloro-derivatives are versatile intermediates. The chloro group can be subsequently replaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. smolecule.com Copper-catalyzed halogenation has also emerged as a significant method for the direct C-H halogenation of arenes and heterocycles, offering alternative pathways to halogenated acridine derivatives. beilstein-journals.org
A notable example is the synthesis of 9-chloro-8,12-dimethylbenz(a)acridine. smolecule.comechemi.com This compound serves as a precursor for creating other acridine derivatives. smolecule.com The reactivity of the C-X bond in such compounds is pivotal for their use as building blocks in organic synthesis. beilstein-journals.org
Table 1: Examples of Halogenated Benz(a)acridine Derivatives and Their Synthetic Utility
| Compound | Halogenating Agent | Position of Halogenation | Synthetic Application |
| 9-Chloro-8,12-dimethylbenz(a)acridine | Thionyl chloride / Phosphorus pentachloride | 9 | Precursor for nucleophilic substitution reactions |
| Halogenated indolizines | Copper(II) catalyst | Varies | Intermediates for Suzuki-Miyaura reactions |
| Dichloroanilines | Not Specified | Varies | Formed via double C-H bromination |
This table provides illustrative examples of how halogenation is used to create functionalizable intermediates from acridine-related structures.
Nitration and Amination Reactions at Specific Positions
Nitration of the acridine ring system is a well-established method for introducing a nitro group, which can subsequently be reduced to an amino group. The position of nitration is influenced by the reaction conditions, particularly the acidity of the medium. doi.org For the parent acridine, nitration in concentrated sulfuric acid predominantly yields the 3-nitroacridine. doi.org In the case of this compound, the directing effects of the methyl groups would also play a significant role in determining the regioselectivity of the substitution.
The resulting amino-substituted acridines are valuable for several reasons. The amino group can be further derivatized, for example, through acylation or by serving as a directing group for subsequent electrophilic substitutions. rsc.org Amination can also be achieved through the reduction of nitro compounds or via nucleophilic substitution of a suitable leaving group, such as a halogen. smolecule.com For example, reduction of a nitro-acridine derivative can yield the corresponding amine. smolecule.com
Table 2: Functionalization via Nitration and Amination
| Reaction | Reagents | Product Type | Potential Applications |
| Nitration | Nitric acid in sulfuric acid | Nitro-acridine derivative | Precursor for amino-acridines |
| Reduction | Sodium borohydride (B1222165) / Lithium aluminum hydride | Amino-acridine derivative | Further derivatization, building block for complex molecules |
| Nucleophilic Amination | Amine nucleophile on a halo-acridine | Amino-acridine derivative | Introduction of diverse amino functionalities |
This table summarizes the key reactions for introducing nitro and amino groups onto the acridine core and their significance.
Alkylation and Arylation Reactions to Expand the Carbon Framework
Expanding the carbon skeleton of this compound through alkylation and arylation reactions is a powerful strategy to modify its steric bulk and electronic properties. These reactions can be directed to either the carbon atoms of the aromatic rings or the nitrogen atom.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in forming C-C bonds between a halogenated acridine and a boronic acid derivative. nih.govnih.govrsc.org This allows for the introduction of a wide variety of aryl and alkyl groups. For instance, meta-C-H arylation and alkylation of related benzylsulfonamides have been achieved using a Pd(II)/isoquinoline catalyst system, highlighting the potential for direct functionalization of C-H bonds. nih.gov
The development of novel donor molecules for materials science often involves the fusion of acridine with other aromatic systems. For example, fusing 9,9-dimethyl-9,10-dihydroacridine (B1200822) with naphthalene (B1677914) has produced the chromophore 12,12-Dimethyl-7,12-dihydrobenzo[a]acridine (DMBA). researchgate.net Further arylation at the nitrogen atom of DMBA has led to the synthesis of emitters for organic light-emitting diodes (OLEDs). rsc.org
Functionalization at the Nitrogen Heteroatom
The nitrogen atom in the acridine ring is a key site for functionalization, influencing the electronic properties and solubility of the molecule. Alkylation or arylation at the nitrogen can lead to the formation of acridinium (B8443388) salts or N-substituted acridones, depending on the subsequent reaction conditions.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been used to synthesize hole-transporting materials by coupling dimethyl acridine with triphenylamine (B166846) or carbazole (B46965) moieties. mdpi.com This approach allows for the creation of complex, three-dimensional structures with tailored electronic properties.
Furthermore, functionalization at the nitrogen can be used to introduce groups that modulate the compound's biological activity or its application in materials science. For example, the synthesis of 9-Oxo-10(9H)-acridineacetic acid involves the introduction of a carboxymethyl group at the nitrogen atom, creating a derivative used for HPLC derivatization. sigmaaldrich.com
Development of Chemically Modified Analogues for Diverse Chemical Applications
The derivatization of the this compound core has led to the development of a diverse range of analogues with applications in materials science and catalysis. bch.roscielo.org.mx The planar and aromatic nature of the acridine system makes it an excellent building block for materials with interesting photophysical properties. bch.ro
Acridine derivatives are used as photosensitive organic dyes and have been incorporated into materials for OLEDs. rsc.orgbch.ro For example, the functionalization of 12,12-dimethyl-7,12-dihydrobenzo[a]acridine with a cyano group has produced bipolar emitters for deep-blue OLEDs. rsc.org Similarly, acridine-functionalized spiro[fluorene-9,9'-xanthene] (B3069175) luminophores have been synthesized and exhibit aggregation-induced emission (AIE) and mechanoresponsive luminescence, making them suitable for anti-counterfeiting and information encryption applications. rsc.org
In the field of catalysis, acridine derivatives have been explored for their potential to act as ligands or as the core of novel catalysts. scielo.org.mxrsc.org The development of efficient, green, and reusable catalysts is an active area of research, with some methods utilizing microwave-assisted synthesis to produce acridine derivatives. rsc.org
Analytical Methodologies for Detection and Quantification in Non Clinical Matrices
Chromatographic Separation Techniques
Chromatographic techniques form the foundation for isolating 9,12-Dimethylbenz(a)acridine from complex sample mixtures, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) with UV-Vis and Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of azaarenes, including derivatives of acridine (B1665455). When coupled with UV-Vis or fluorescence detectors, HPLC offers a robust method for quantification. The choice of detector depends on the desired sensitivity and the spectroscopic properties of the analyte. Fluorescence detection, in particular, often provides higher sensitivity for PAHs and their derivatives. researchgate.net
For instance, the analysis of various azaarenes has been successfully performed using HPLC with fluorescence detection. researchgate.net The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mixture of acetonitrile (B52724) and a buffer solution, such as phosphate (B84403) buffer, allowing for the efficient separation of different azaarenes within a short analysis time. nih.gov The selection of optimal excitation and emission wavelengths is critical for achieving low limits of detection (LOD) and limits of quantification (LOQ). researchgate.netnih.gov For some acridine derivatives, LODs in the range of nanograms per liter have been reported. researchgate.net
A study on the metabolism of a related compound, dibenz[a,h]acridine (B14076), utilized HPLC with a diode array detector to resolve metabolites. acs.org The separation was carried out on an RP8 column with a methanol (B129727)/water mobile phase. acs.org This highlights the adaptability of HPLC methods for different azaacridine structures.
Table 1: HPLC Parameters for Azaarene Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 or RP8, reversed-phase |
| Mobile Phase | Acetonitrile/Buffer (e.g., phosphate) gradient |
| Flow Rate | ~1 mL/min |
| Detector | Fluorescence or UV-Vis (Diode Array) |
| LOD/LOQ | Can reach ng/L levels with fluorescence detection researchgate.net |
Gas Chromatography (GC) with Various Detectors
Gas Chromatography (GC) is another powerful technique for the separation of semi-volatile organic compounds like this compound. gcms.cz The choice of detector is crucial and can range from the general-purpose Flame Ionization Detector (FID) to more specific detectors. For nitrogen-containing compounds like azaarenes, a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity.
The separation in GC is typically performed on a capillary column, such as a DB-5ms, which is suitable for a wide range of PAHs. hpst.cz The oven temperature program is optimized to ensure the effective separation of isomeric compounds. hpst.cz While specific applications for this compound are not extensively detailed in the provided results, the methodologies for similar PAHs are well-established and applicable. For example, EPA Method 8270 outlines the GC analysis of numerous semivolatile organic compounds, including PAHs. epa.gov
Thin-Layer Chromatography (TLC) for Screening and Purification
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening and preparative purification of compounds. du.edu.eg For the analysis of this compound, a silica (B1680970) gel or alumina (B75360) plate would typically be used as the stationary phase, with a suitable organic solvent system as the mobile phase. du.edu.eg
Visualization of the separated spots on the TLC plate can be achieved by exposing the plate to UV light, as many PAHs are fluorescent. Alternatively, various staining reagents can be employed. illinois.edu For nitrogen-containing heterocyclic compounds, specific reagents can be used to enhance detection. illinois.edu While TLC is generally considered a qualitative or semi-quantitative technique, modern instrumental TLC, known as High-Performance Thin-Layer Chromatography (HPTLC), can provide quantitative data. researchgate.net
Hyphenated Techniques for Comprehensive Analysis
To achieve unambiguous identification and precise quantification, chromatographic techniques are often coupled with mass spectrometry, creating powerful hyphenated systems.
GC-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and semi-volatile organic compounds. gcms.cz It combines the excellent separation capabilities of GC with the definitive identification power of MS. Following separation on the GC column, the analyte molecules are ionized, and the resulting mass spectrum provides a unique fingerprint for identification.
GC-MS is widely used for the analysis of PAHs and their derivatives in various matrices. gov.bc.ca Methods like EPA 8270D provide detailed guidelines for the GC-MS analysis of semivolatile organic compounds, which includes many PAHs. epa.govchemetrix.co.za The use of an inert GC flow path is crucial to prevent the breakdown of sensitive compounds. gcms.cz For complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. hpst.czgcms.cz
Table 2: Typical GC-MS Parameters for Semivolatile Organic Compound Analysis
| Parameter | Typical Conditions |
|---|---|
| GC Column | Agilent J&W DB-5ms Ultra Inert or similar |
| Injection Mode | Splitless or split hpst.cz |
| Carrier Gas | Helium or Hydrogen hpst.czhpst.cz |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Triple Quadrupole (for MS/MS) |
LC-Mass Spectrometry (LC-MS) for Polar and Thermolabile Analytes
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for the analysis of polar, less volatile, and thermolabile compounds that are not amenable to GC analysis. nih.gov For azaarenes like this compound, which possess a degree of polarity due to the nitrogen atom, LC-MS can be a highly effective analytical tool.
The combination of reversed-phase HPLC with a mass spectrometer allows for both the separation of isomers and their confident identification. researchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds. pnrjournal.com By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, high sensitivity and selectivity can be achieved, enabling the detection and quantification of trace levels of the analyte in complex matrices. pnrjournal.com LC coupled with tandem mass spectrometry (LC-MS/MS) further enhances the specificity and is particularly useful for complex sample matrices where interferences may be present. nih.govmdpi.com
Spectrophotometric and Fluorometric Methods for Trace Analysis
Spectrophotometric and fluorometric techniques are mainstays in the analytical chemistry of polycyclic aromatic compounds, including azaarenes like this compound. These methods are valued for their sensitivity and are based on the interaction of the molecule's aromatic π-electron system with electromagnetic radiation. edpsciences.org
Direct UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. For compounds like this compound, the extensive conjugated system of aromatic rings gives rise to characteristic absorption spectra. This technique is often employed for quantitative analysis, where the amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte in the solution, a principle described by the Beer-Lambert law. acs.org
The analysis involves measuring the absorbance of a sample solution across a range of UV-Vis wavelengths to obtain a spectrum. The wavelength of maximum absorbance (λmax) is typically used for quantification to ensure the highest sensitivity and minimize potential interferences. For instance, studies on related acridine derivatives like acridine orange have utilized spectrophotometry to measure concentrations in various media. nih.gov A simple and rapid spectrophotometric method for determining sodium dodecyl sulphate (SDS) has been developed based on its complex formation with acridine orange, which is then extracted into toluene (B28343) and measured at a λmax of 467 nm. While direct spectrophotometry is a straightforward and accessible method, its sensitivity and selectivity can be limited in complex matrices where other compounds may absorb light in the same spectral region.
Fluorescence Spectroscopy for Enhanced Sensitivity
Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to absorption spectrophotometry, making it a preferred method for trace analysis of polycyclic aromatic hydrocarbons (PAHs) and azaarenes. edpsciences.orgacs.org This technique involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. The fluorescence properties of a compound like this compound are intrinsically linked to its rigid, planar aromatic structure.
This method is particularly useful for quantitative analysis due to its high sensitivity, selectivity, and relatively low cost. edpsciences.org For complex mixtures, techniques like synchronous fluorescence spectroscopy (SFS), where both excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can be used. mdpi.com This approach yields narrower and less complex spectra, enhancing the ability to resolve individual components in a mixture. mdpi.com Studies on various PAHs have demonstrated that fluorescence spectroscopy can achieve detection limits in the parts-per-billion (ng/g) range. mdpi.com High-performance liquid chromatography (HPLC) combined with fluorescence detection is a powerful and common method for the analysis of azaarenes and PAHs in environmental samples. edpsciences.orgresearchgate.net
| Compound/Class | Analytical Method | Detection Limit (LOD) | Matrix | Source |
|---|---|---|---|---|
| Dibenz[a,c]acridine | HPLC-Fluorescence | 0.04 µg/L | Standard Solution | researchgate.net |
| Acridine | HPLC-Fluorescence | 1.30 µg/L | Standard Solution | researchgate.net |
| Benzo(a)pyrene | Synchronous Fluorescence | 2.6 ng/L | Micellar Medium | edpsciences.org |
| Anthracene | Synchronous Fluorescence | 0.03 ng/g | Water | mdpi.com |
Electrochemical Analytical Methods (e.g., Voltammetry)
Electrochemical methods provide an alternative approach for the detection of electroactive compounds like azaarenes. Techniques such as voltammetry measure the current resulting from the application of a varying potential to an electrode surface. The nitrogen atom in the acridine ring system makes compounds like this compound susceptible to oxidation or reduction reactions, which can be detected electrochemically.
Electrochemical detectors are often coupled with separation techniques like high-performance liquid chromatography (HPLC). nih.gov This combination, known as HPLC-ED, allows for the separation of analytes in a complex mixture before their sensitive electrochemical detection. For example, a method for analyzing PAHs and azaarenes in charcoal-grilled meat utilized HPLC with both UV and electrochemical detection. nih.gov Similarly, reversed-phase liquid chromatography (RPLC) with electrochemical detection has been noted for the analysis of benz(a)acridine. The development of specialized electrochemical sensors, such as those based on modified glassy carbon electrodes, has also been explored for detecting interactions involving acridine derivatives, indicating the potential for creating highly sensitive and selective sensors for specific azaarenes. mdpi.com
Sample Preparation and Extraction Techniques for Environmental and Complex Chemical Matrices
Effective sample preparation is a critical prerequisite for the accurate quantification of trace levels of this compound in complex non-clinical matrices such as environmental samples. jfda-online.com The goal is to isolate and concentrate the target analyte from interfering matrix components. encyclopedia.pub For PAHs and their nitrogen-containing analogues, solid-phase extraction and liquid-liquid extraction are two of the most widely employed techniques. mdpi.com
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a highly efficient and widely used technique for the extraction and preconcentration of azaarenes from aqueous and other complex samples. encyclopedia.pubmdpi.com The method involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent, while the bulk of the matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent.
SPE offers several advantages, including high selectivity, reduced solvent consumption, and faster processing times compared to traditional methods. mdpi.comdiva-portal.org The choice of sorbent is crucial for effective extraction. For azaarenes and PAHs, C18-bonded silica (which retains nonpolar compounds) is commonly used. oup.comresearchgate.net Other materials like Oasis HLB have also been shown to be effective for extracting a wide range of polycyclic aromatic compounds, including azaarenes, from water samples. diva-portal.org SPE has been successfully applied to various matrices, including groundwater, urban runoff, and processed foods. nih.govoup.comnih.gov For instance, a method was developed using coupled SPE cartridges with diatomaceous earth, propylsulfonic acid, silica gel, and octadecylsilane (B103800) columns to selectively isolate azaarenes and PAHs from charcoal-grilled meat. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a conventional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For the extraction of relatively nonpolar azaarenes like this compound from aqueous samples, an organic solvent with a high affinity for the analyte, such as dichloromethane (B109758) (DCM) or hexane (B92381), is used. mdpi.com
The procedure involves vigorously mixing the sample with the extraction solvent in a separatory funnel. gov.bc.ca The analyte partitions into the organic phase, which is then separated from the aqueous phase. mdpi.com While effective, traditional LLE can be time-consuming and require large volumes of organic solvents, which raises environmental and cost concerns. mdpi.comlcms.cz Despite these drawbacks, LLE remains a fundamental and widely applied technique. For example, the standard EPA Method 610 uses dichloromethane for the extraction of PAHs from water via LLE. mdpi.com The pH of the aqueous sample can be an important parameter, as the basic nitrogen atom in azaarenes can become protonated at low pH, affecting their partitioning behavior. oup.comgov.bc.ca
| Technique | Matrix | Sorbent/Solvent | Key Findings/Application | Source |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Groundwater | n-octadecyl cartridges | Effective for concentrating azaarenes and their metabolites from creosote-contaminated water. | oup.com |
| Solid-Phase Extraction (SPE) | Water Samples | Oasis HLB | Method developed to simultaneously extract PAHs, oxy-PAHs, and azaarenes. | diva-portal.org |
| Solid-Phase Extraction (SPE) | Charcoal-grilled meat | Diatomaceous earth, propylsulfonic acid, silica gel, C18 | Selective enrichment of PAHs and azaarenes for HPLC analysis. | nih.gov |
| Liquid-Liquid Extraction (LLE) | Water Samples | Dichloromethane (DCM) | Standard method for PAH extraction; sample pH must be neutral or basic for azaarenes. | gov.bc.ca |
| Liquid-Liquid Extraction (LLE) | Water Samples | Dichloromethane, Hexane, Toluene | Commonly used solvents due to their non-polar nature and high affinity for PAHs. | mdpi.com |
Environmental Chemistry and Transformation Pathways Focus on Chemical Fate
Occurrence and Distribution in Environmental Compartments (e.g., Air, Water, Soil, Sediments)
9,12-Dimethylbenz(a)acridine, a member of the azaarene family, is introduced into the environment primarily through anthropogenic activities. ontosight.ai Its presence is largely linked to combustion processes and industrial emissions. ontosight.ai Azaarenes, as a class, are widespread environmental contaminants that are formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and garbage. epa.govresearchgate.net
The distribution of these compounds across environmental compartments is governed by their physicochemical properties. Due to their generally low water solubility, concentrations of polycyclic aromatic hydrocarbons (PAHs) and azaarenes in surface waters are typically low, though higher levels can be found in contaminated areas and rainwater. epa.gov Research on aquifers contaminated by creosote (B1164894) from wood-treatment facilities has shown that while pond sludges and sediments can be contaminated with a range of 2- to 5-ring azaarenes, the associated groundwater tends to contain only the more water-soluble, lower molecular weight compounds and their oxygenated or methylated derivatives. oup.com This suggests that higher molecular weight compounds like this compound are more likely to be sequestered in solid matrices.
Indeed, studies of marine environments have detected parent compounds such as benz[a]acridine (B1217974) in surface sediments, with concentrations often exhibiting a gradient, being highest near coastal and industrial zones and decreasing further offshore. nih.gov Azaarenes, including derivatives of benz[a]acridine, have also been identified as components of ambient aerosols and diesel particulate matter, indicating atmospheric transport is a viable distribution pathway. researchgate.net
Table 1: Occurrence of Selected Azaarenes in Environmental Compartments
| Compound | Environmental Compartment | Concentration Range | Location Context | Reference |
| Benz[a]acridine | Marine Surface Sediments | 3.9 - 25 ng/g | Dutch coastal zone of the North Sea | nih.gov |
| Benz[c]acridine | Marine Surface Sediments | 3.3 - 11 ng/g | Dutch coastal zone of the North Sea | nih.gov |
| Acridine (B1665455) | Marine Surface Sediments | 10 - 63 ng/g | Dutch coastal zone of the North Sea | nih.gov |
| 2- to 5-ring azaarenes | Aquifer Sediments/Sludges | Not quantified | Wood-treatment facility | oup.com |
| Azaarenes (log Kow < 3.5) | Groundwater | Not quantified | Wood-treatment facility | oup.com |
Azaarenes are characteristic components of pyrogenic materials and complex hydrocarbon mixtures. researchgate.netepa.gov They are consistently found in emissions from the incomplete combustion of fossil fuels and biomass, such as in diesel engine exhaust and smoke from burning wood or coal. researchgate.net Industrial sources also contribute significantly; for example, azaarenes are known contaminants in materials associated with wood-treatment facilities that utilize creosote. oup.com The complex chemical mixtures produced during pyrolysis can contain thousands of individual polycyclic aromatic compounds, including a significant number of alkylated derivatives like this compound. epa.gov The profile of these alkylated compounds can sometimes be used to distinguish between contamination from pyrogenic (combustion) and petrogenic (petroleum) sources, with the latter often containing a higher proportion of certain alkylated isomers. diva-portal.org
Abiotic Degradation Pathways
In the environment, this compound is subject to abiotic degradation processes that transform its chemical structure, primarily through interactions with sunlight and chemical oxidants. uva.nl
Photodegradation is a significant abiotic fate process for azaarenes. researchgate.net This process, driven by solar radiation, can occur through direct absorption of light by the azaarene molecule or indirectly through reactions with photochemically generated reactive species in the environment. The photodegradation of azaarenes can lead to the formation of oxidized derivatives, such as azaarones (keto-metabolites), which are sometimes more toxic than the parent compounds. researchgate.netuva.nl The rate and extent of photodegradation are linked to the compound's ability to absorb UV radiation. researchgate.net For instance, the structurally similar compound 7,12-dimethylbenz[a]anthracene (B13559) is estimated to have a short atmospheric half-life of approximately 2.4 hours due to its reaction with photochemically-produced hydroxyl radicals, highlighting the potential efficiency of this degradation pathway for methylated polycyclic aromatics. nih.gov
Beyond photochemistry, azaarenes can be transformed by chemical oxidation. Reactions with atmospheric oxidants like ozone and hydroxyl radicals are key transformation pathways. researchgate.net Studies on the ozonation of azaarenes have shown that such reactions can lead to the cleavage of the aromatic rings. researchgate.net In aquatic and soil environments, oxidized derivatives are common transformation products. nih.gov Research in marine sediments has revealed that the cumulative concentrations of these "azaarones" can be substantially higher—up to four times—than the concentrations of the parent azaarenes, indicating that oxidative transformation is a major environmental process. nih.govuva.nl These oxidized products include ketones and various dioxygenated derivatives. nih.gov
Photodegradation (Direct and Indirect Photolysis Mechanisms)
Biotic Degradation and Biotransformation in Environmental Systems
The persistence of this compound in the environment is also heavily influenced by biotic degradation and biotransformation, mediated by microorganisms.
Microorganisms, including bacteria and fungi, possess the ability to degrade azaarenes under both aerobic and anaerobic conditions. uva.nl These biotic processes typically involve the introduction of oxygen into the aromatic structure, leading to hydroxylated and oxygenated products like ketones and mono- or dihydroxylated azaarenes. uva.nlresearchgate.net In some cases, microbes can further break down these initial products, opening the nitrogen-containing ring and potentially leading to complete mineralization. researchgate.net
However, the efficiency of microbial degradation is highly dependent on the specific structure of the azaarene. nih.gov Generally, biodegradability decreases as the number of aromatic rings increases. researchgate.netnih.gov While two- and three-ring azaarenes are often readily biodegradable, larger, high-molecular-weight compounds are more recalcitrant. researchgate.netnih.gov Furthermore, the presence of methyl groups on the aromatic structure, as in this compound, has been shown to decrease the rate of biodegradation. nih.govnih.gov Studies on complex mixtures of azaarenes in contaminated soils have demonstrated that biodegradability is isomer-specific and declines with an increasing degree of methylation. nih.govnih.gov
Table 2: Factors Influencing Azaarene Biodegradability
| Structural Feature | Impact on Biodegradability | Findings | Reference |
| Number of Rings | Decreases with increasing ring number | 3-ring azaarenes are readily biodegradable; 5-ring congeners are the most recalcitrant. | nih.gov |
| Methylation | Decreases with increasing degree of methylation | The presence of methyl groups influences biodegradability. | nih.govnih.gov |
| Isomerism | Varies between isomers | The position of the nitrogen atom and substituents affects susceptibility to microbial enzymes. | nih.gov |
Under anaerobic conditions, such as those found in some contaminated aquifers, biotransformation of azaarenes has also been observed. oup.com These processes can lead to the formation of oxygenated and even further methylated derivatives, with evidence for microbial N-methylation, C-methylation, and O-methylation reactions having been reported. oup.com
Table 3: Common Transformation Products of Azaarenes
| Transformation Pathway | Product Type | Specific Examples | Reference |
| Photodegradation / Biological Oxidation | Ketones / Azaarones | Acridone (B373769), Phenanthridone | researchgate.netresearchgate.net |
| Biological Oxidation | Dihydroxylated azaarenes | Not specified | researchgate.net |
| Biological Oxidation | Dioxygenated derivatives | Not specified | nih.gov |
| Anaerobic Biotransformation | Oxygenated & Methylated derivatives | Not specified | oup.com |
Identification of Environmentally Relevant Biotransformation Products
The environmental biotransformation of this compound is anticipated to proceed through pathways analogous to other polycyclic aromatic hydrocarbons (PAHs) and their N-heterocyclic analogues (azaarenes). While specific studies identifying the full range of biotransformation products of this compound are not extensively detailed in publicly available literature, the metabolic fate of structurally similar compounds provides a strong predictive framework.
The primary route of biotransformation for azaarenes in various organisms, from bacteria to mammals, involves enzymatic oxidation. acs.orgnih.gov This process is largely mediated by cytochrome P450 (CYP) monooxygenases. acs.orgontosight.ainih.gov For methylated azaarenes like this compound, biotransformation is expected to occur at both the aromatic ring system and the methyl groups.
Key enzymatic reactions likely include:
Ring hydroxylation: Introduction of hydroxyl groups onto the fused aromatic rings to form phenolic metabolites.
Methyl group oxidation: Oxidation of the methyl groups to form hydroxymethyl and subsequently carboxymethyl derivatives.
Diol formation: The formation of dihydrodiols is a critical step in the metabolism of PAHs and azaarenes. acs.org This is often a precursor to the formation of more reactive diol epoxides, which are frequently implicated in the carcinogenic activity of these compounds. acs.org
N-oxidation: Oxidation at the nitrogen heteroatom is also a possible metabolic pathway for azaarenes.
Based on the metabolism of related compounds such as dibenz[a,h]acridine (B14076) and 7,12-dimethylbenz[a]anthracene, it is probable that key biotransformation products of this compound include various isomeric phenols, dihydrodiols, and oxidized methyl derivatives. acs.org For instance, studies on dibenz[a,h]acridine have shown that human CYP1A1 and CYP1B1 enzymes are effective in its metabolism, producing different diols with varying regioselectivity. acs.org A similar enzymatic action is expected for this compound.
Microbial degradation in soil and aquatic environments is a significant fate process for PAHs. nih.gov Bacteria, fungi, and algae possess enzymatic systems capable of initiating the breakdown of these complex structures. nih.gov The initial attack often involves dioxygenase enzymes in bacteria, which introduce two hydroxyl groups to form a cis-dihydrodiol. nih.gov Fungi, on the other hand, typically utilize monooxygenases, similar to mammalian systems, to form arene oxides that are then hydrated to trans-dihydrodiols. These initial products undergo further degradation, leading to ring cleavage and eventual mineralization to CO2 and water under aerobic conditions.
While a definitive list of environmentally relevant biotransformation products for this compound is not available, the table below extrapolates the likely primary metabolites based on established pathways for similar compounds.
| Potential Biotransformation Product Type | Metabolic Pathway | Enzymes Involved (Examples) | Significance |
| Monohydroxydimethylbenz(a)acridines | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | Primary detoxification products |
| Dimethylbenz(a)acridine-dihydrodiols | Ring Oxidation | Cytochrome P450, Epoxide Hydrolase | Intermediates in detoxification and activation pathways. acs.org |
| (Hydroxymethyl)methylbenz(a)acridines | Methyl Group Oxidation | Cytochrome P450 | Increased polarity, facilitating excretion. |
| (Carboxymethyl)methylbenz(a)acridines | Further oxidation of hydroxymethyl group | Alcohol/Aldehyde Dehydrogenase | More water-soluble metabolites. |
| Dimethylbenz(a)acridine N-oxide | N-Oxidation | Cytochrome P450, Flavin-containing Monooxygenases | Common pathway for N-heterocyclic compounds. |
Adsorption and Leaching Behavior in Natural Matrices (e.g., Soil, Sediments)
The environmental mobility of this compound is largely governed by its adsorption and leaching characteristics in natural matrices like soil and sediment. As a high molecular weight, hydrophobic, and non-polar compound, this compound is expected to exhibit strong sorption to organic matter and clay particles in these environments, resulting in low mobility and limited leaching potential. ontosight.aiepa.gov
The tendency of an organic compound to partition between solid and liquid phases in soil or sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong affinity for the solid phase and consequently, low potential for leaching into groundwater.
Direct experimental data for the Koc of this compound is scarce in scientific literature. However, data for the structurally analogous compound, 7,12-dimethylbenz[a]anthracene, provides a reasonable estimate of its behavior. Polycyclic aromatic compounds with four or more rings are generally expected to be resistant to biodegradation and immobile in soil. crd.ca
The table below presents soil sorption data for the related compound 7,12-dimethylbenz[a]anthracene, which serves as a surrogate to infer the behavior of this compound.
| Compound | Log Koc | Koc Value | Data Source Type | Implication for Mobility |
| 7,12-Dimethylbenz[a]anthracene | 5.4 | 251,189 | QSPR Model qsardb.org | Immobile |
| 7,12-Dimethylbenz[a]anthracene | 5.35 | 225,308 | Measured Isotherm epa.gov | Immobile |
QSPR: Quantitative Structure-Property Relationship
These high Koc values strongly suggest that this compound will be tightly bound to soil and sediment particles, particularly those with high organic carbon content. epa.gov The primary factors influencing the sorption of such hydrophobic compounds in natural matrices are:
Organic Carbon Content: The dominant factor controlling the sorption of non-polar organic compounds. Higher organic carbon content leads to stronger adsorption.
Clay Content and Type: Clay minerals can contribute to sorption, although this is generally less significant than organic matter for hydrophobic compounds. frontiersin.org
pH: For azaarenes, the presence of the nitrogen atom means that the compound can be protonated at low pH values, potentially increasing its water solubility and altering its sorption behavior. However, under typical environmental pH conditions (pH 5-9), this compound is expected to be in its neutral form, and its sorption will be dominated by hydrophobic interactions.
Leaching Potential
Given the inferred high Koc value, the leaching potential of this compound from the topsoil into lower soil horizons and groundwater is considered to be very low. The compound is expected to remain in the upper layers of the soil or in the sediment bed where it is deposited. Its transport is more likely to be associated with the movement of soil particles themselves through erosion and surface runoff, rather than through dissolution and percolation in the aqueous phase. Regulations concerning hazardous waste often specify treatment standards to prevent the leaching of such compounds from contaminated materials. ecfr.gov
Future Research Directions and Emerging Areas in 9,12 Dimethylbenz a Acridine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex aza-PAHs like 9,12-Dimethylbenz(a)acridine has traditionally relied on multi-step processes that often require harsh conditions and generate significant waste. The future of its synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Research is anticipated to move towards "green" chemistry principles, focusing on atom economy, energy efficiency, and the use of reusable catalysts.
Key future directions include:
One-Pot, Multi-Component Reactions: Expanding on methods used for other acridine (B1665455) derivatives, future work will likely focus on developing one-pot syntheses where multiple starting materials react sequentially without the need for isolating intermediates. redalyc.orgscielo.org.mx This approach significantly reduces reaction time, solvent use, and energy consumption.
Heterogeneous Nanocatalysis: The use of solid-supported catalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), has proven highly effective for producing benzo[c]acridine derivatives under solvent-free conditions. redalyc.orgscielo.org.mxresearchgate.net Adapting these reusable and highly active nanoporous catalysts for the specific synthesis of this compound is a promising avenue.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates for the synthesis of acridine skeletons. redalyc.orgscielo.org.mx Future studies will likely optimize these techniques to improve yields and purity for the target compound.
C-H Functionalization Strategies: Modern synthetic chemistry is increasingly focused on the direct functionalization of carbon-hydrogen bonds. Developing a transient ligand-directed C–H functionalization strategy could provide a highly efficient route to the precursors of this compound and related structures. acs.org
Table 1: Comparison of Synthetic Approaches for Benz(a)acridine Derivatives
| Synthetic Method | Traditional Approach | Future Sustainable Approach | Potential Advantages |
|---|---|---|---|
| Catalysis | Homogeneous acid catalysts (e.g., ZnCl₂) ptfarm.pl | Heterogeneous nanocatalysts (e.g., SBA-Pr-SO₃H) redalyc.orgscielo.org.mx | Catalyst reusability, reduced waste, milder conditions. |
| Reaction Conditions | High temperatures, prolonged reaction times. | Microwave or ultrasound irradiation, solvent-free conditions. redalyc.orgscielo.org.mx | Drastically reduced reaction times and energy consumption. |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. redalyc.orgscielo.org.mx | Increased efficiency, reduced solvent use, less purification. |
| Strategy | Classical condensation reactions. ptfarm.pl | Directed C-H functionalization, "bridged annulation". acs.orgnih.gov | Higher atom economy, novel structural access. |
Exploration of Unprecedented Chemical Transformations and Reaction Mechanisms
While the fundamental reactivity of the acridine nucleus is understood, the specific influence of the dimethyl substitution pattern in this compound on its chemical behavior remains largely unexplored. Future research will focus on discovering novel reactions and elucidating their underlying mechanisms.
Novel Annulation Strategies: Methodologies such as the "bridged annulation" used to create fused N-heterocycles from acridinones could be explored. nih.gov Applying similar principles could lead to unprecedented polycyclic systems built upon the this compound framework.
Selective Functionalization: A key challenge and opportunity is the selective functionalization of the molecule. Research into directing groups or site-selective catalysts will be crucial to modify specific positions on the aromatic core, allowing for the fine-tuning of its properties. This could involve adapting Directed ortho Metalation (DoM) strategies that have been successful for other PAHs. uis.no
Photochemical Reactions: Acridine derivatives are known to be photoactive. nih.govresearchgate.net Investigating the photochemical transformations of this compound when exposed to specific wavelengths of light could reveal novel isomerization or cycloaddition pathways, potentially leading to new molecular switches or photo-responsive materials.
Mechanistic Studies: The mechanisms of newly discovered transformations will be a major research focus. This will involve a combination of experimental techniques (e.g., kinetic studies, intermediate trapping) and computational modeling to understand transition states and reaction pathways, providing a deeper insight into the molecule's reactivity.
Advancement of Theoretical and Computational Models for Predictive Chemistry
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, future theoretical work will be essential for accelerating its development for various applications.
Predicting Electronic and Photophysical Properties: The accurate calculation of properties like adiabatic ionization energies (AIEs), electron affinities, and HOMO-LUMO gaps is crucial for understanding electronic behavior. nih.govaip.org Applying and refining methods like the M06-2X density functional theory (DFT), which has shown high accuracy for other PAHs, will be a key objective. nih.gov This will allow for the in-silico screening of derivatives for applications in electronics and photonics.
Modeling Reaction Mechanisms: DFT studies can elucidate the energetics of reaction pathways, such as the ring-opening of potential epoxide metabolites or the barriers for novel cyclization reactions. rsc.org This can help explain observed regioselectivity and predict the feasibility of proposed synthetic routes.
Quantitative Structure-Property Relationship (QSPR) Models: By building on work done for other PAHs and their derivatives, QSPR models can be developed to predict the properties of new this compound derivatives. mdpi.com These models use quantum chemical descriptors to forecast behavior, providing a rapid screening tool before committing to synthesis.
Table 2: Potential Applications of Computational Methods in this compound Research
| Computational Method | Research Application | Predicted Properties/Outcomes | Relevant Findings for Aza-PAHs |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting electronic structure and reactivity. | Ionization energies, electron affinities, charge distribution, reaction barriers. nih.govrsc.org | The M06-2X functional excels at predicting AIEs for PAHs and their analogues. nih.gov |
| Time-Dependent DFT (TD-DFT) | Modeling photophysical properties. | Absorption and emission spectra, fluorescence quantum yields. | Extended angular acridine derivatives show improved photophysical properties. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing chemical bonding and intermolecular interactions. | Bond strengths, non-covalent interactions, molecular stability. | Can help understand self-assembly in materials. nih.gov |
| QSPR Modeling | High-throughput screening of derivatives. | Prediction of physical or electronic properties based on structure. | Can predict gas/particulate distribution behavior for environmental fate. mdpi.com |
Integration with Materials Science for Non-Biological Applications
The unique electronic and photophysical properties inherent to the aza-PAH scaffold make this compound a compelling candidate for development in materials science. Future research will focus on harnessing these properties for tangible, non-biological applications.
Application in Organic Electronics (e.g., Organic Light-Emitting Diodes, Photovoltaics)
The extended π-conjugated system of this compound suggests significant potential in organic electronics. Aza-PAHs are noted for their electronic properties, which are of interest for organic electronics and energy storage devices. aip.org
Future research in this area will likely involve:
Molecular Engineering for Tunable Properties: Synthesizing derivatives of this compound with various electron-donating or electron-withdrawing groups to precisely tune the HOMO/LUMO energy levels. This is critical for matching energy levels in multilayer devices like OLEDs and organic photovoltaics (OPVs).
Solution-Processable Materials: Attaching flexible alkyl or alkoxy chains to the core structure to improve solubility, as has been done for other fused benzoacridines. nih.gov This would enable the use of low-cost fabrication techniques like spin-coating or inkjet printing for thin-film devices.
Investigation of Charge Transport: Characterizing the charge carrier mobility (both hole and electron) in thin films of this compound and its derivatives to assess their suitability as active materials in organic field-effect transistors (OFETs) or as host/transport materials in OLEDs.
Design of Functional Luminescent Materials for Non-Biological Sensing or Displays
Acridine derivatives are renowned for their strong fluorescence, making them ideal building blocks for luminescent materials. researchgate.net Research on this compound can build upon this legacy to create materials for specialized applications.
Chemosensors for Environmental Monitoring: Designing derivatives that exhibit a change in their fluorescence (e.g., quenching, enhancement, or wavelength shift) upon binding to specific analytes. mdpi.com By incorporating specific binding sites, this compound could be developed into a highly selective and sensitive fluorescent probe for detecting environmental pollutants like heavy metal ions or organic molecules.
Organic Persistent Luminescence (OPL): Exploring the potential for this compound derivatives, particularly those containing halogens, to exhibit OPL. rsc.org Such materials, which continue to glow long after the excitation source is removed, are highly sought after for applications in anti-counterfeiting, emergency signage, and data encryption.
Advanced Display Materials: Investigating the electroluminescence of this compound derivatives for use as emitters in OLED displays. The goal would be to achieve high quantum efficiency, color purity, and operational stability, contributing to the development of next-generation displays.
Table 3: Potential Materials Science Applications for this compound Derivatives
| Application Area | Research Goal | Key Molecular Feature | Related Precedent |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Develop efficient and stable light-emitting materials. | Tunable HOMO/LUMO levels, high fluorescence quantum yield. | Fused benzoacridines show excellent photo- and electroluminescence. nih.gov |
| Organic Photovoltaics (OPVs) | Create effective donor or acceptor materials for solar cells. | Broad absorption spectrum, good charge mobility. | Aza-PAHs are promising for energy storage and electronic applications. aip.org |
| Fluorescent Chemosensors | Design probes for selective detection of analytes. | Analyte-responsive fluorescence (quenching/enhancement). | Acridine-based dyes are used for iodine and other ion detection. mdpi.com |
| Persistent Luminescent Materials | Achieve long-lasting afterglow for security or display use. | Formation of stable triplet excitons, often aided by heavy atoms. | Halide-containing organic materials can produce strong OPL. rsc.org |
Q & A
Q. What experimental methodologies are recommended for studying the DNA-binding properties of 9,12-Dimethylbenz(a)acridine?
To investigate DNA intercalation, researchers should:
- UV-Vis Titration : Monitor hypochromism and bathochromic shifts in absorption spectra upon DNA addition, indicative of intercalation .
- Fluorescence Quenching : Use ethidium bromide displacement assays to quantify binding constants .
- Circular Dichroism (CD) : Analyze conformational changes in DNA secondary structure upon ligand interaction .
- Molecular Dynamics Simulations : Model interactions to predict binding modes and affinity.
Q. How should this compound be safely handled and stored in laboratory settings?
- Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Avoid inhalation or skin contact due to carcinogenic risk .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Label with hazard symbols (Xn, Harmful) and store separately from oxidizers .
- Waste Disposal : Follow EPA/OSHA guidelines for polycyclic aromatic hydrocarbons (PAHs), using incineration or licensed hazardous waste services .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : Confirm structural integrity via H/C NMR, focusing on methyl group signals (δ ~2.5 ppm) and aromatic proton splitting patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight (279.33 g/mol) and isotopic distribution .
- HPLC-UV/FLD : Use C18 columns with acetonitrile/water gradients for purity analysis; fluorescence detection enhances sensitivity due to aromaticity .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to overcome P-glycoprotein (Pgp)-mediated drug resistance?
- Lysosomotropic Modifications : Incorporate N-acridine thiosemicarbazones to exploit lysosomal trafficking, bypassing Pgp efflux .
- Fluorescence Tracking : Use the inherent fluorescence of acridine moieties for real-time intracellular localization via confocal microscopy .
- Structure-Activity Relationship (SAR) : Systematically vary methyl group positions and substituents to optimize binding to DNA/RNA while minimizing Pgp recognition .
Q. What analytical challenges arise in detecting this compound in environmental samples, and how can they be addressed?
- Matrix Interference : Co-eluting PAHs (e.g., benzo[a]pyrene) complicate HPLC/GC-MS analysis. Use tandem MS (MS/MS) with selective ion monitoring (SIM) for specificity .
- Low Concentrations : Employ solid-phase extraction (SPE) with C18 cartridges to preconcentrate samples, achieving detection limits <1 ppb .
- Quantification : Use deuterated internal standards (e.g., 7,12-Dimethylbenz(a)anthracene-d) to correct for recovery losses .
Q. How do metabolic pathways of this compound differ across experimental models, and how can discrepancies be resolved?
- In Vitro vs. In Vivo Metabolism : Liver microsomes from phenobarbital-induced rats show cytochrome P450-mediated oxidation, producing dihydrodiol metabolites. In contrast, human hepatocyte models may exhibit slower epoxidation rates .
- Resolution Strategies : Cross-validate findings using isotopic labeling (e.g., C-tracers) and LC-MS/MS to track metabolite distributions .
Q. What computational approaches are effective for predicting the carcinogenicity of this compound derivatives?
- QSAR Modeling : Use descriptors like logP, HOMO/LUMO energies, and electrophilicity index to correlate with IARC carcinogenicity classifications (Group 2A) .
- Docking Studies : Simulate interactions with DNA repair enzymes (e.g., O-alkylguanine-DNA alkyltransferase) to assess mutagenic potential .
Data Contradiction Analysis
Q. How should conflicting data on DNA-binding affinity between fluorescence quenching and thermal denaturation assays be interpreted?
- Fluorescence Quenching : May underestimate binding if competing fluorophores (e.g., ethidium bromide) are displaced non-specifically.
- Thermal Denaturation (Tm) : Overestimates affinity in AT-rich regions due to preferential stabilization.
- Resolution : Combine both methods with Scatchard analysis and molecular dynamics simulations to reconcile discrepancies .
Q. Why do cytotoxicity assays for this compound derivatives show variability across cell lines?
- Pgp Expression : Cell lines with high Pgp (e.g., MDR1-transfected HEK293) exhibit resistance, requiring lysosomotropic modifications to enhance efficacy .
- Metabolic Activation : Primary hepatocytes generate reactive metabolites (e.g., diol epoxides), increasing toxicity compared to immortalized lines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
